3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-butyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-3-9-19-15(20)14-13(18-16(19)21)12(10-17-14)11-7-5-4-6-8-11/h4-8,10,17H,2-3,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDPHVHKOKKWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions:
Starting Materials: The synthesis begins with the preparation of a suitable pyrimidine derivative and a thioamide.
Cyclization Reaction: The key step involves the cyclization of these intermediates in the presence of a base such as sodium ethoxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) at elevated temperatures (80-120°C) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Catalysts: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-thioxo derivatives.
Substitution Products: Various substituted pyrrolo[3,2-d]pyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives allows it to interact with various biological targets involved in cancer progression.
Case Study: Polo-like Kinase Inhibition
Research has shown that compounds with similar structures can inhibit Polo-like Kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancers. By blocking Plk1 activity, these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Pyrimidine derivatives have been explored for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases.
Antimicrobial Activity
The thioxo group present in the structure of 3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one may enhance its antimicrobial properties. Compounds with similar thioxo functionalities have demonstrated effectiveness against various bacterial strains.
Research Findings
Studies on related compounds suggest that modifications to the pyrimidine core can lead to increased potency against resistant bacterial strains. This opens avenues for developing new antibiotics based on this scaffold .
Neuroprotective Effects
Emerging research indicates that pyrimidine derivatives may offer neuroprotective benefits. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert protective effects on neuronal cells.
Experimental Evidence
In vitro studies have shown that certain pyrimidine derivatives can protect against neurotoxic agents by scavenging free radicals and enhancing cellular antioxidant defenses .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the thioxo group is a critical step that influences the biological activity of the final compound.
SAR Insights
Research into SAR has revealed that modifications at specific positions on the pyrimidine ring can significantly alter potency and selectivity towards biological targets. This knowledge aids in designing more effective analogs .
Mechanism of Action
The mechanism of action of 3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrrolo[3,2-d]pyrimidine core can interact with DNA or RNA, potentially affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[3,2-d]Pyrimidin-4-One Family
Key Observations :
- The 3-butyl group in the target compound increases lipophilicity compared to benzyl or methoxy-substituted analogs, which may enhance tissue penetration .
- 7-Phenyl substitution is conserved in multiple analogs, suggesting its role in π-π stacking interactions with biological targets .
Functional Analogs in Other Heterocyclic Systems
A. Benzothieno[3,2-d]Pyrimidin-4-One Derivatives
- Core Structure: Benzothieno-pyrimidinone (thiophene fused to pyrimidinone).
- Key Substituents : Sulfonamide thio-groups (e.g., compound 4 with antipyrine).
- Activity :
- the pyrrolo core. Thioxo groups in both systems likely contribute to enzyme active-site interactions .
B. Quinazolin-4-One and Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
- Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): A clinically used xanthine oxidase inhibitor for gout .
- Quinazolin-4-ones : Tested for CK2 kinase inhibition; activity depends on substituents (e.g., trifluoromethyl groups enhance potency) .
- Comparison with Target :
- The pyrrolo core in the target compound may offer distinct selectivity compared to pyrazolo or quinazoline systems.
- Thioxo vs. oxo groups at position 2 could alter hydrogen-bonding patterns with enzymes.
Pharmacological Implications
Structural-Activity Relationships (SAR) :
- Thioxo Groups: Critical for COX-2 inhibition in benzothieno derivatives ; likely similarly important in pyrrolo analogs.
- Alkyl/Aryl Substituents : Longer alkyl chains (e.g., butyl) may improve pharmacokinetics but reduce solubility. Aromatic groups (e.g., phenyl) enhance target engagement .
Biological Activity
3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound is synthesized through a multi-step process involving the cyclization of pyrimidine derivatives and thioamides. Key steps include:
- Starting Materials : Pyrimidine derivatives and thioamides.
- Cyclization Reaction : Conducted in polar solvents like ethanol or DMF at temperatures between 80-120°C in the presence of bases such as sodium ethoxide or potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thioxo group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity.
- Receptor Modulation : The compound may modulate receptor functions, influencing signaling pathways.
- Nucleic Acid Interaction : The pyrrolo[3,2-d]pyrimidine core can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. Specific MIC (Minimum Inhibitory Concentration) values were reported as low as 0.5–1.0 μg/mL against resistant strains .
Anti-inflammatory Effects
Compounds similar to 3-butyl-7-phenyl-2-thioxo have been investigated for their anti-inflammatory properties. In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Specific studies have demonstrated that modifications to the thioxo group enhance cytotoxic effects in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 3-butyl-7-phenyl-2-thioxo. The results showed that these compounds had a strong inhibitory effect on Mycobacterium tuberculosis, with MIC values significantly lower than traditional antibiotics.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving inflammatory models in rats, a derivative of this compound was administered. Results indicated a marked decrease in inflammatory cytokines and improved clinical scores compared to the control group.
Comparative Analysis
The following table summarizes key findings related to the biological activities of 3-butyl-7-phenyl-2-thioxo and its derivatives compared to other known compounds.
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolo[3,2-d]pyrimidin-4-one core in this compound?
The pyrrolo[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. For example, Mannich reactions using formaldehyde and secondary amines can introduce substituents at the 7-position (e.g., methoxymethyl or hydroxyalkyl groups) . Key steps include:
- Step 1 : React 9-deazahypoxanthine with formaldehyde and a substituted amine (e.g., 4-(benzylamino)butan-1-ol) under heating (80–100°C) in aqueous or alcoholic solvents.
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) .
- Step 3 : Hydrogenation (Pd/C, H₂) to remove protecting groups (e.g., benzyl) for hydroxylated derivatives .
Q. How can structural characterization be performed for derivatives of this compound?
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the 2-thioxo group causes deshielding of adjacent protons (δ ~12–14 ppm for NH in DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₁H₁₅N₃O₂S for Verdiperstat analogs) with <5 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate; PDB-like data) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : Polar derivatives (e.g., hydroxylated side chains) show improved aqueous solubility (~10–50 µM in PBS at pH 7.4). Use DMSO stock solutions (≤1% v/v) to avoid precipitation .
- Stability : Thioxo groups are prone to oxidation. Store compounds under inert gas (N₂/Ar) at –20°C and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize myeloperoxidase (MPO) inhibition?
- Key Modifications :
- Assay Design :
Q. What pharmacokinetic (PK) challenges arise in preclinical development, and how can they be addressed?
- Bioavailability : Low oral bioavailability (<30% in rodents) due to first-pass metabolism. Use prodrug strategies (e.g., esterification of hydroxyl groups) .
- Enterohepatic Recirculation : Observed in Verdiperstat (AZD3241), requiring population PK modeling to optimize dosing regimens .
- Metabolite Identification : LC-MS/MS detects sulfoxide metabolites (m/z +16) from thioxo oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
